molecular formula C17H19ClN4O2 B2413503 (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1421455-93-7

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2413503
CAS No.: 1421455-93-7
M. Wt: 346.82
InChI Key: YZWUZMPJSSLRKU-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a chemical compound of significant interest in preclinical research, particularly for investigating phosphodiesterase 4 (PDE4) mediated pathways . Compounds based on the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold have been identified as potent and selective inhibitors of PDE4B isoforms, which play a key role in regulating cyclic adenosine monophosphate (cAMP) levels within cells . This mechanism is a primary target for research into a wide range of inflammatory, neurological, and respiratory conditions. Due to its specific structural features, this methanone derivative is a valuable tool for researchers studying cellular signaling and the physiological effects of PDE4 modulation. Scientific literature suggests that related compounds are being explored in models of disorders such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, rheumatoid arthritis, anxiety, schizophrenia, and Parkinson's disease . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-4-1-2-5-15(13)20-7-9-21(10-8-20)17(23)14-12-16-22(19-14)6-3-11-24-16/h1-2,4-5,12H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWUZMPJSSLRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone , also known by its chemical structure and various identifiers, has garnered interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique heterocyclic structure, which includes a piperazine moiety and a pyrazolo[5,1-b][1,3]oxazine core. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM against urease, indicating potential as antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure have been reported to inhibit AChE effectively. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which is significant for treating infections caused by urease-producing bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound likely interacts with various receptors in the central nervous system due to the piperazine structure.
  • Enzyme Binding : Its ability to bind to AChE and urease suggests that it can alter enzyme activity leading to therapeutic effects.
  • Molecular Docking Studies : These studies indicate favorable interactions with target proteins, supporting the observed biological activities .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized derivatives against various strains. The results indicated that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria.

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli6.28

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of related compounds:

Compound IDEnzyme TargetIC50 (µM)
7oAcetylcholinesterase1.13
7pUrease1.21

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity or bioactivity?

  • Answer : The compound combines a pyrazolo[5,1-b][1,3]oxazine core with a 2-chlorophenyl-substituted piperazine moiety. The oxazine ring contributes to electron-rich regions, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. Piperazine derivatives are known for their conformational flexibility, which may modulate receptor binding .
  • Methodological Insight : Use X-ray crystallography (as in ) to confirm stereochemistry and hydrogen-bonding patterns. Computational tools (e.g., DFT) can predict charge distribution and reactive sites.

Q. What synthetic routes are commonly employed for this compound, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step reactions:

Amide Coupling : Piperazine derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination .

Heterocycle Formation : The pyrazolo-oxazine core may be constructed using cyclization reactions under controlled pH (4–6) and temperature (60–80°C) .

Final Coupling : Methanone linkage is achieved via carbonylative cross-coupling using Pd catalysts .

  • Purity Optimization : Use column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (solvent: ethanol/water) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

  • Answer :

  • Modifications :
Structural Feature Modification Impact
2-Chlorophenyl groupReplace with fluorophenyl or trifluoromethyl groupsAlters electron-withdrawing effects and metabolic stability
Piperazine ringIntroduce methyl or ethyl substituentsModulates receptor affinity and pharmacokinetics
  • Methodology : Synthesize analogs via parallel synthesis and test in vitro (e.g., enzyme inhibition assays) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Answer : Contradictions may arise from assay conditions (e.g., cell line specificity) or impurity interference.

  • Strategies :

Reproducibility Checks : Replicate studies under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) .

Analytical Rigor : Use HPLC-MS to verify compound purity (>98%) and LC-MS/MS to confirm metabolite profiles .

Meta-Analysis : Compare data across studies using tools like systematic review frameworks .

Q. How can computational modeling predict synergistic effects with chemotherapeutics or other drugs?

  • Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT1A) or kinases (e.g., EGFR) .
  • Network Pharmacology : Build protein-protein interaction networks to identify pathways affected by the compound (e.g., MAPK/ERK) .
  • Validation : Test predicted synergies in co-treatment assays (e.g., with doxorubicin) using MTT or apoptosis assays .

Methodological Challenges

Q. What techniques are critical for characterizing this compound’s solid-state properties?

  • Answer :

  • Single-Crystal XRD : Resolve molecular packing and intermolecular interactions (e.g., π-π stacking in ).
  • DSC/TGA : Determine thermal stability and polymorphic transitions .
  • FT-IR/Raman Spectroscopy : Identify functional groups and confirm synthetic intermediates .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

  • Answer :

  • Animal Models : Use Sprague-Dawley rats (n=6/group) with oral/intravenous administration .
  • Sampling : Collect plasma at 0, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical Methods : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL) .

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